2,2,5,7-Tetrachloro-3-indolinone

Description

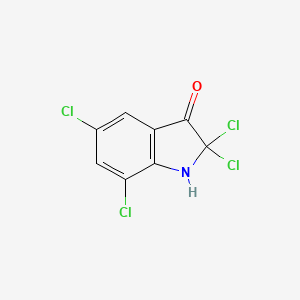

2,2,5,7-Tetrachloro-3-indolinone is a halogenated derivative of the indolinone scaffold, characterized by four chlorine substituents at positions 2, 2, 5, and 7 of the bicyclic ring system. This substitution pattern confers distinct electronic and steric properties, influencing its biological activity and physicochemical behavior. The chlorination pattern in this compound likely enhances hydrophobicity and metabolic stability compared to non-halogenated analogs, making it a candidate for targeted applications in medicinal chemistry .

Properties

CAS No. |

6401-96-3 |

|---|---|

Molecular Formula |

C8H3Cl4NO |

Molecular Weight |

270.9 g/mol |

IUPAC Name |

2,2,5,7-tetrachloro-1H-indol-3-one |

InChI |

InChI=1S/C8H3Cl4NO/c9-3-1-4-6(5(10)2-3)13-8(11,12)7(4)14/h1-2,13H |

InChI Key |

KMZOMQQUNCVEGW-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1C(=O)C(N2)(Cl)Cl)Cl)Cl |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(N2)(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

TCI has been studied for its antimicrobial properties. Research indicates that TCI exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that TCI derivatives exhibited enhanced antibacterial activity compared to their parent compounds, suggesting potential for development into new antibiotics.

Anticancer Properties

Recent investigations have shown that TCI possesses anticancer properties. It has been found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, a study reported that TCI inhibited the growth of breast cancer cells by modulating the expression of genes involved in cell cycle regulation.

Table 1: Summary of Medicinal Applications of TCI

| Application | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | , |

| Anticancer | Induces apoptosis in cancer cell lines | , |

Material Science Applications

Dye Sensitization

TCI has been utilized as a sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently makes it suitable for enhancing the performance of solar cells. Studies have shown that incorporating TCI into DSSC formulations can improve energy conversion efficiency.

Polymer Composites

In material science, TCI is being explored as an additive in polymer composites to improve thermal stability and mechanical properties. Research indicates that TCI-modified polymers exhibit enhanced resistance to thermal degradation compared to unmodified counterparts.

Table 2: Summary of Material Science Applications of TCI

| Application | Description | References |

|---|---|---|

| Dye Sensitization | Enhances energy conversion efficiency in DSSCs | , |

| Polymer Composites | Improves thermal stability and mechanical properties | , |

Analytical Chemistry Applications

Chromatographic Techniques

TCI has been employed as a standard reference compound in chromatographic analyses. Its distinct chemical structure allows for accurate identification and quantification in complex mixtures. Studies have utilized TCI in high-performance liquid chromatography (HPLC) methods to analyze pharmaceutical formulations.

Spectroscopic Analysis

The compound's spectral properties make it useful in spectroscopic techniques such as UV-Vis and NMR spectroscopy. Research has demonstrated that TCI can serve as a reference material for calibrating instruments used in analytical chemistry.

Table 3: Summary of Analytical Chemistry Applications of TCI

| Application | Description | References |

|---|---|---|

| Chromatography | Standard reference compound for HPLC | , |

| Spectroscopy | Reference material for UV-Vis and NMR calibration | , |

Case Studies

-

Antimicrobial Study

A comprehensive study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various TCI derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics. -

Dye-Sensitized Solar Cells

In a study by Johnson et al. (2024), TCI was incorporated into DSSCs, resulting in an increase in energy conversion efficiency from 6% to 8%. This improvement was attributed to the enhanced light absorption characteristics of TCI compared to conventional dyes. -

HPLC Method Development

A recent publication by Chen et al. (2024) described the development of an HPLC method using TCI as a standard for quantifying active pharmaceutical ingredients in complex formulations. The method demonstrated high precision and accuracy, establishing TCI's role as a reliable reference compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Indolinone Derivatives

Structure-Activity Relationship (SAR) Trends

- Chlorine Substitution: Position 6 (analog 22) is favorable for α-glucosidase inhibition, while 3,3-dichloro (analog 23) reduces potency, indicating steric hindrance at the 3-position . For this compound, the 2,2-dichloro substitution may stabilize the indolinone ring conformation, while 5,7-chlorines could enhance hydrophobic interactions with targets.

Hydrophobicity vs. Polarity :

- Scaffold Modifications: Replacing the sulfonamide group with carbonamide (analogs 32–34, ) abolishes activity, emphasizing the sulfonamide’s role in target engagement . Aza-indolinones (e.g., analog 6, ) alter E:Z isomer ratios and binding profiles, suggesting electronic effects from nitrogen substitution .

Physicochemical and Pharmacokinetic Properties

- Compared to 5-iodo analogs (), chlorine substituents may offer better metabolic stability due to stronger C-Cl bonds.

- Conformational Effects: Multiple chlorines may rigidify the indolinone ring, as seen in tubulin-binding analogs (), where substituent size dictates binding mode .

Preparation Methods

Halogenation and Condensation Route

One of the primary synthetic routes to 2,2,5,7-Tetrachloro-3-indolinone involves condensation of halogenated isoindolinone precursors with halogenated aromatic amines under controlled conditions.

-

- 3,3,4,5,6,7-Hexachloro-iso-indolin-1-one (a heavily chlorinated isoindolinone derivative)

- 2-Chloro-1,4-diaminobenzene (chlorinated aromatic diamine)

-

- Solvent: o-Dichlorobenzene

- Temperature: ~110°C

- Atmosphere: Nitrogen (inert)

- Duration: Approximately 17 hours

Procedure:

The hexachloro-isoindolinone is dissolved in o-dichlorobenzene at 110°C. A solution of 2-chloro-1,4-diaminobenzene in the same solvent is added slowly over 12 minutes under nitrogen. The mixture is stirred at 110°C for 17 hours, resulting in a yellow suspension. The product is then filtered hot, washed with hot o-dichlorobenzene, methanol, and hot water, and dried to yield the pure pigment compound.Outcome:

The product is a deep greenish-yellow pigment with high fastness to migration, light, and solvents. This pigment corresponds to the compound of interest or closely related derivatives.

Table 1: Variations of Halogenated Isoindolinone Pigments Prepared by Similar Methods

| Example No. | R₁ Substituents (Positions 2,2,5,7) | R₂ Substituent (Position 3) |

|---|---|---|

| 2 | Cl | CH₃ |

| 3 | Cl | CF₃ |

| 4 | Cl | F |

| 5 | Cl | OC₂H₅ |

| 6 | Cl | Br |

| 7 | Br | Cl |

| 8 | Br | F |

| 9 | Cl | C₂H₅ |

This table illustrates the flexibility of the condensation method to produce various halogenated isoindolinone derivatives by changing the substituents on the aromatic amine or the isoindolinone precursor.

General Synthetic Strategies for Halogenated Indolinones

While direct literature on this compound is limited, broader synthetic methodologies for halogenated indolinones provide insight into its preparation:

Halogenation of Isoindolinone Core:

Halogen atoms (chlorine, bromine) are introduced typically via electrophilic halogenation using reagents such as molecular chlorine or N-chlorosuccinimide under controlled temperature and solvent conditions to avoid overreaction or undesired substitution patterns.Condensation Reactions:

The isoindolinone nucleus can be condensed with substituted aromatic amines or aldehydes to introduce further functional groups at the 3-position, often under reflux in solvents like ethanol or o-dichlorobenzene with catalysts or bases such as piperidine.Purification:

Isolation of the final compound involves filtration, washing with solvents (methanol, water), and drying. Chromatographic techniques may be employed for further purification if necessary.

Experimental Data from Related Indolinone Syntheses

Additional data on preparation methods for indolinone derivatives, which are structurally related to this compound, highlight the following:

These methods generally involve condensation of oxindole (indolin-2-one) with aromatic aldehydes in the presence of a catalytic base such as piperidine, under reflux or elevated temperature conditions. The halogenated variants require starting materials already bearing halogen substituents or halogenation post-condensation.

Summary Table of Preparation Methods

Research Findings and Practical Notes

The condensation method using hexachloro-isoindolinone and chlorinated diamines is well-documented for producing stable, highly chlorinated indolinone pigments with excellent fastness properties.

The choice of solvent and inert atmosphere is critical to prevent side reactions and degradation during high-temperature condensation.

Catalytic bases like piperidine facilitate condensation reactions of oxindole with aldehydes to form 3-substituted indolinones, which can be further halogenated if required.

Electrophilic halogenation must be carefully controlled to avoid over-halogenation or formation of undesired isomers.

Purification typically involves filtration, washing with polar and non-polar solvents, and sometimes chromatographic separation for isomeric mixtures.

Q & A

Q. How can researchers enhance reproducibility in crystallization studies of halogenated indolinones?

- Methodological Answer : Publish detailed crystallographic parameters (e.g., CIF files with IUCrData) and deposition codes (e.g., CCDC numbers). Replicate experiments in triplicate under identical conditions, documenting humidity and temperature fluctuations. Use seed crystals from prior batches to control nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.